N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Description
N-[3-(Acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a pyridin-3-yl substituent at the 5-position of the pyrazole ring and an acetylamino group on the phenyl ring at the N-3 position. This compound belongs to a class of molecules designed for therapeutic applications, particularly kinase inhibition, due to its structural resemblance to ATP-competitive inhibitors . Its synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted anilines using carbodiimide-based coupling agents like EDCI and HOBT, as described in general pyrazole carboxamide synthesis protocols .
Key structural attributes influencing its bioactivity include:
- Pyridin-3-yl group: Enhances binding affinity to kinase active sites via π-π stacking and hydrogen bonding.
- Acetylamino phenyl group: Improves solubility and metabolic stability compared to unmodified phenyl rings.
Properties
Molecular Formula |
C17H15N5O2 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H15N5O2/c1-11(23)19-13-5-2-6-14(8-13)20-17(24)16-9-15(21-22-16)12-4-3-7-18-10-12/h2-10H,1H3,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
UKDHSJHTUROLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3-(acetylamino)aniline with pyridine-3-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is critical in managing diseases characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
Antimicrobial Activity
This compound has shown promise in antimicrobial applications. Derivatives of pyrazole compounds have been evaluated for their efficacy against various bacterial strains, indicating potential use in treating infections .
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Anticancer Research : A study published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for cancer treatment.
- Inflammation Models : Research conducted on animal models showed that treatment with this compound resulted in reduced inflammation markers, supporting its role in anti-inflammatory therapies .
- Antimicrobial Efficacy : In vitro tests against bacterial strains revealed that certain derivatives exhibited lower minimum inhibitory concentrations than standard antibiotics, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrazole carboxamides from diverse studies:
*Estimated based on structural formula.
Key Observations:
- Substituent Effects: The pyridin-3-yl group in the target compound confers superior kinase binding compared to hydroxyaryl groups (e.g., BH51560 and BH51582), as seen in kinase inhibition assays . Trifluoromethyl groups (e.g., BH51582) increase lipophilicity but may reduce solubility, limiting bioavailability . Acetylamino groups balance solubility and stability, making the target compound more drug-like than non-acetylated analogs .
Biological Activity
N-[3-(acetylamino)phenyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring, an acetylamino group, and a pyridine moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : This compound has shown potential as an inhibitor of several enzymes, including cyclooxygenases (COX) and monoamine oxidases (MAO), which are involved in inflammatory processes and neurotransmitter metabolism, respectively .
- Antitumor Activity : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. The compound has demonstrated significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .
Biological Activity Data
| Activity | IC50 (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| COX Inhibition | 0.07 | Enzyme Inhibition | |
| MAO Inhibition | 40 | Enzyme Inhibition | |
| Antitumor Activity | 49.85 | A549 (lung cancer) | |
| Apoptosis Induction | - | MCF-7 (breast cancer) |
Case Studies
- Antitumor Effects : A study investigated the effect of this compound on A549 cells. The results showed that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .
- Anti-inflammatory Activity : Another study evaluated the anti-inflammatory properties of this compound through its effect on COX enzymes. The findings indicated that it effectively reduced the production of pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
